3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide
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Overview
Description
3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide is a complex organic compound featuring a thiazinane ring, an oxadiazole moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.
Thiazinane Ring Formation: The thiazinane ring is formed by the cyclization of a suitable diamine with a thioether precursor.
Coupling Reaction: The oxadiazole and thiazinane intermediates are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiazinane derivatives.
Scientific Research Applications
3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide
- 3,3-Dimethyl-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide
Uniqueness
3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The propyl group in the oxadiazole ring may influence its lipophilicity, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3,3-dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-4-5-11-13-10(14-17-11)8-15-6-7-18(16)9-12(15,2)3/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQXBLNLFADOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2CCS(=O)CC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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